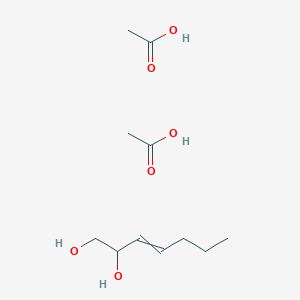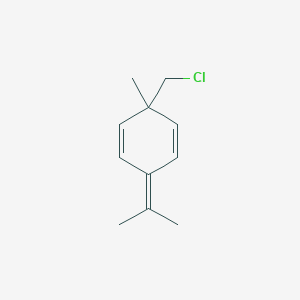
3-(Chloromethyl)-3-methyl-6-(propan-2-ylidene)cyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-3-methyl-6-(propan-2-ylidene)cyclohexa-1,4-diene is a complex organic compound with a unique structure It is characterized by a cyclohexa-1,4-diene ring substituted with chloromethyl, methyl, and propan-2-ylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methyl-6-(propan-2-ylidene)cyclohexa-1,4-diene can be achieved through several synthetic routes. One common method involves the chloromethylation of 3-methyl-6-(propan-2-ylidene)cyclohexa-1,4-diene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-3-methyl-6-(propan-2-ylidene)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiol compounds in polar solvents like water or ethanol.
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure and temperature conditions.
Major Products Formed
Substitution: Formation of alcohols, amines, or thioethers depending on the nucleophile used.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-3-methyl-6-(propan-2-ylidene)cyclohexa-1,4-diene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific chemical and physical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-3-methyl-6-(propan-2-ylidene)cyclohexa-1,4-diene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with a similar cyclohexene structure but lacking the chloromethyl group.
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: Another related compound with a similar backbone but different substituents.
Uniqueness
3-(Chloromethyl)-3-methyl-6-(propan-2-ylidene)cyclohexa-1,4-diene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a compound of interest in various research fields.
Propiedades
Número CAS |
90125-32-9 |
|---|---|
Fórmula molecular |
C11H15Cl |
Peso molecular |
182.69 g/mol |
Nombre IUPAC |
3-(chloromethyl)-3-methyl-6-propan-2-ylidenecyclohexa-1,4-diene |
InChI |
InChI=1S/C11H15Cl/c1-9(2)10-4-6-11(3,8-12)7-5-10/h4-7H,8H2,1-3H3 |
Clave InChI |
KXJUCSVAKGDCNT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C=CC(C=C1)(C)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)
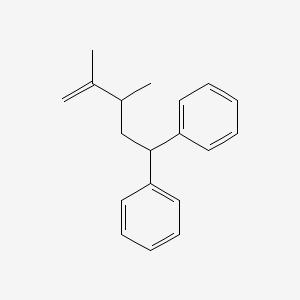
![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)

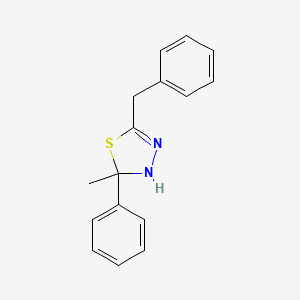
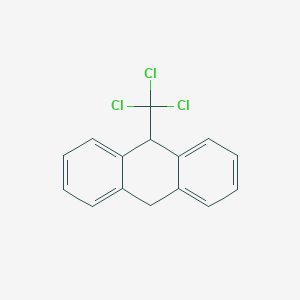
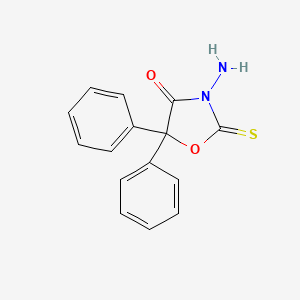
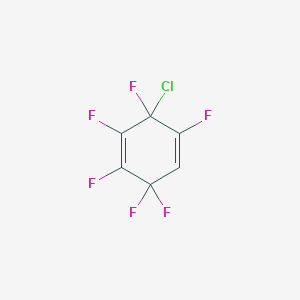

![Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate](/img/structure/B14384047.png)
